REACTION_CXSMILES
|
BrC[CH:3](CBr)[C:4]1[C:5]([C:10]([OH:12])=O)=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:15][NH:16][NH2:17]>C(O)C>[CH3:15][N:16]1[N:17]=[CH:3][C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:10]1=[O:12]
|
Name
|
α,α-dibromomethyl-o-toluic acid
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(C=1C(=CC=CC1)C(=O)O)CBr
|
Name
|
methylhydrazine
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue recrystalized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=CC=CC=C2C=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |